5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid
Overview
Description
5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid is an organic compound that belongs to the class of amino acids It features a bromophenyl group attached to a pentanoic acid backbone, with an amino group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid typically involves multi-step organic reactionsThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and ammonia or an amine for the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or thiourea can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-nitro-3-(3-bromophenyl)-5-oxopentanoic acid.
Reduction: Formation of 5-amino-3-phenyl-5-oxopentanoic acid.
Substitution: Formation of 5-amino-3-(3-hydroxyphenyl)-5-oxopentanoic acid or 5-amino-3-(3-thiophenyl)-5-oxopentanoic acid.
Scientific Research Applications
5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-phenyl-5-oxopentanoic acid: Lacks the bromine atom, which may reduce its reactivity.
5-Amino-3-(3-chlorophenyl)-5-oxopentanoic acid: Contains a chlorine atom instead of bromine, which may alter its chemical properties and biological activity.
5-Amino-3-(3-fluorophenyl)-5-oxopentanoic acid: Contains a fluorine atom, which can significantly change its reactivity and interactions with biological targets.
Uniqueness
5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in biochemical applications. This makes it a valuable compound for research and potential therapeutic development .
Properties
IUPAC Name |
5-amino-3-(3-bromophenyl)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c12-9-3-1-2-7(4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H2,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWRSZZOGXJHLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC(=O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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